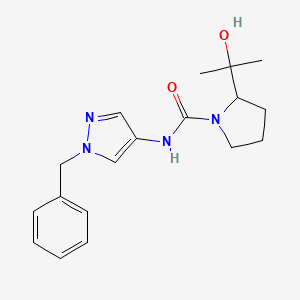
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide, also known as BPP-1, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its potential in various fields, including neuroscience, cancer research, and drug development.
Wirkmechanismus
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. Specifically, N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of conditions such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide in scientific research is its relatively low toxicity. Studies have shown that N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is well-tolerated in laboratory animals, even at high doses. This makes it a promising candidate for further study in humans. However, one limitation of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide. One area of interest is in the development of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Another potential area of research is in the development of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide-based drugs for the treatment of cancer. Recent studies have shown that N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has anti-tumor properties, and further research in this area could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide and its potential effects on other physiological systems in the body.
Synthesemethoden
The synthesis of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide involves the reaction of 1-benzyl-4-chloropyrazole with 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable base and solvent, and the resulting product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Recent studies have shown that N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has the ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This has led to interest in the potential use of N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide in the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,24)16-9-6-10-22(16)17(23)20-15-11-19-21(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11,13,16,24H,6,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVRUIJNEJBUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B6637372.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6637385.png)
![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)